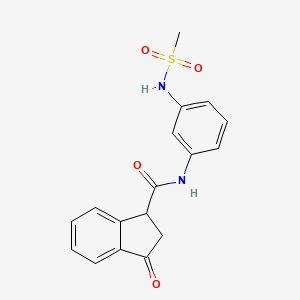

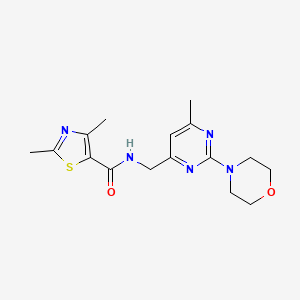

2,4-dimethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

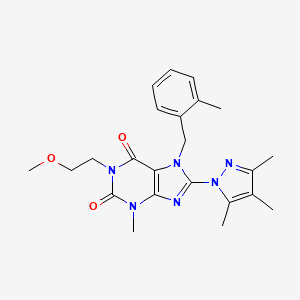

The compound “2,4-dimethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, nine different imidazo-thiazole-carboxamides (ITAs) analogs were synthesized when 2,6-dimethylimidazo [2,1-b] thiazole-5-carboxylic acid and (3-fluoro-4-(4-(5-(trifluoromethyl) pyridin-2-yl)piperazin-1-yl)phenyl)methanamine were dissolved in dry CH 3 CN.EDC-HCl during the initial phase of synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. It contains a thiazole ring, a morpholine ring, and a pyrimidine ring, among others .Chemical Reactions Analysis

The thiazole ring in the molecule has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications

Antitumor Activity

Compounds containing thiazole and pyrimidine rings have been extensively studied for their antitumor properties. For instance, derivatives of imidazole, which share structural similarities with thiazole and pyrimidine, have shown promising antitumor activities, with some compounds advancing to preclinical testing stages (Iradyan et al., 2009). These structures are of interest for the development of new antitumor drugs due to their diverse biological properties.

Antimicrobial Activity

Research on 2-isonicotinoylhydrazinecarboxamide derivatives, a class of compounds incorporating pyrimidine rings, has demonstrated significant antimicrobial activity, particularly against mycobacteria, including strains resistant to conventional drugs (Asif, 2014). These findings underscore the potential of pyrimidine derivatives in addressing drug-resistant microbial infections.

Antidiabetic Agents

The 2,4-thiazolidinedione nucleus, a core structure in some antidiabetic drugs, highlights the therapeutic significance of thiazole derivatives. Research has focused on integrating the thiazolidinedione core with various structural fragments to develop new molecules against clinical disorders, including diabetes (Singh et al., 2022). The exploration of thiazole derivatives continues to contribute to the development of novel antidiabetic medications.

DNA Interaction Studies

Compounds that interact with DNA, such as minor groove binders derived from benzimidazole and thiazole, have been studied for their potential in treating various diseases, including cancer (Issar & Kakkar, 2013). Understanding the interactions between these compounds and DNA can lead to the development of targeted therapies with higher efficacy and lower toxicity.

Future Directions

The thiazole moiety has been an important heterocycle in the world of chemistry for many decades . Given its versatile nature and the variety of reactions it can undergo, it’s likely that compounds containing this moiety, such as “2,4-dimethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)thiazole-5-carboxamide”, will continue to be of interest in the development of various drugs and biologically active agents .

Properties

IUPAC Name |

2,4-dimethyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-10-8-13(20-16(18-10)21-4-6-23-7-5-21)9-17-15(22)14-11(2)19-12(3)24-14/h8H,4-7,9H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHOPSNATDRMNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(N=C(S3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![(Prop-2-yn-1-yl)({1-[4-(pyridin-3-yl)phenyl]ethyl})amine](/img/structure/B2797752.png)

![4-{4-[(4-Fluorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B2797753.png)

![N-[4-(2-chloroacetyl)phenyl]hexanamide](/img/structure/B2797769.png)